N-BENZYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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Overview
Description
N-BENZYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine derivative.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
Biological Activity Studies: Researchers use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action of N-BENZYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-Benzyl-2-(4-methylphenyl)acetamide: This compound shares a similar structure but differs in the substitution pattern on the piperazine ring.
N-Benzyl-2-(4-bromophenyl)piperazine: Another similar compound with a bromine substituent on the phenyl ring.
Uniqueness: N-BENZYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-benzyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)16-23-11-13-24(14-12-23)17-21(25)22-15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMPNQXMBIJUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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